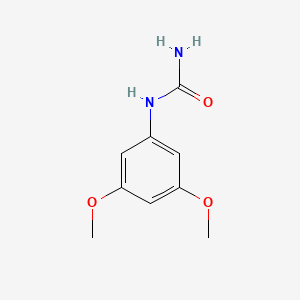

1-(3,5-Dimethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diaryl ureas, which includes compounds like 1-(3,5-Dimethoxyphenyl)urea, has been achieved in moderate to excellent yields from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . The procedure under mild reaction conditions was tolerant of a wide range of functional groups .Chemical Reactions Analysis

While specific chemical reactions involving 1-(3,5-Dimethoxyphenyl)urea are not available in the retrieved data, urea in general undergoes decomposition through thermolysis and hydrolysis .Applications De Recherche Scientifique

Human Soluble Epoxide Hydrolase Inhibitors

The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines yields a series of symmetrical 1,3-disubstituted ureas. These synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .

HIV-1 Reverse Transcriptase Inhibitors

1,3-Disubstituted ureas, which include 1-(3,5-Dimethoxyphenyl)urea, are known as non-nucleoside HIV-1 reverse transcriptase inhibitors .

Cholinesterase Inhibitors

This class of compounds also acts as cholinesterase inhibitors, which are used for the treatment of Alzheimer’s disease .

Anticancer Activity

1,3-Disubstituted ureas exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .

Bactericidal Activity

These compounds also have bactericidal activity against M. tuberculosis .

Component of Anticancer Agents

1,3-Disubstituted urea moieties are comprised in the composition of a number of drugs, including Sorafenib, Regorafenib, and Linifanib, which are anticancer agents and multikinase inhibitors .

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors

Adamantyl-containing 1,3-disubstituted ureas are used as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. The TDP1 enzyme is an important additional biotarget for anticancer therapy .

8. Inhibitors of Mammalian and Human Soluble Epoxide Hydrolase (sEH) One of the promising areas of application of adamantyl-containing 1,3-disubstituted ureas is their use as target-oriented inhibitors of mammalian and human soluble epoxide hydrolase (sEH, E.C. 3.3.2.10). This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, a compound with a similar structure, 1-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(5-CYANOPYRAZIN-2-YL)UREA, has been shown to target the Serine/threonine-protein kinase Chk1 in humans .

Mode of Action

The interaction could potentially alter the function of the target, leading to downstream effects .

Biochemical Pathways

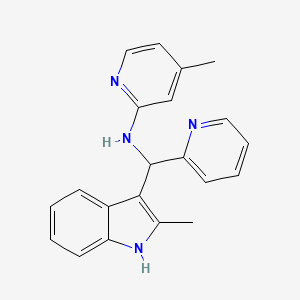

For example, indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of 1-(3,5-dimethoxyphenyl)urea .

Result of Action

Similar compounds have been found to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells . This suggests that 1-(3,5-Dimethoxyphenyl)urea could potentially have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Propriétés

IUPAC Name |

(3,5-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-6(11-9(10)12)4-8(5-7)14-2/h3-5H,1-2H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFORBVAXPXPQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2849180.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2849185.png)

![N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2849188.png)

![3,9-Dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2849192.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849196.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2849197.png)

![1-benzyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2849200.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2849201.png)

![methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2849202.png)